4-Nitrophenyl phenyl sulfide
Overview
Description
4-Nitrophenyl phenyl sulfide is an organic compound with the molecular formula C12H9NO2S. It is characterized by a nitro group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfur atom. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
4-Nitrophenyl phenyl sulfide is a chemical compound that primarily targets the copper-catalysed S-arylation of thiophenol derivatives with aryl halides . This reaction is a key step in the synthesis of various organic compounds, making this compound an important reagent in organic chemistry.
Mode of Action
The compound interacts with its targets through a process known as S-arylation . In this reaction, the sulfur atom in the this compound molecule forms a bond with an aryl halide, facilitated by a copper catalyst. This results in the formation of a new compound, expanding the range of possible synthetic pathways in organic chemistry.
Biochemical Pathways
It’s known that the compound participates in thecopper-catalysed S-arylation of thiophenol derivatives with aryl halides . This reaction is part of a larger set of reactions known as cross-coupling reactions, which are crucial in the synthesis of a wide range of organic compounds.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the S-arylation process . This expands the range of possible synthetic pathways in organic chemistry, enabling the creation of a wide variety of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phenyl sulfide can be synthesized through the copper-catalyzed S-arylation of thiophenol derivatives with aryl halides. This reaction typically involves the use of a copper salt and a 1,2-diamine derivative as both the ligand and the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of copper-catalyzed reactions due to their efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-aminophenyl phenyl sulfide.
Substitution: Formation of substituted phenyl sulfides depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl phenyl sulfide is used in various scientific research applications, including:
Biology: It is used in studies involving enzyme-catalyzed reactions and as a model compound for studying sulfur-containing organic molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biochemical pathways.
Comparison with Similar Compounds
4-Nitrophenyl phenyl ether: Similar structure but with an oxygen atom instead of sulfur.
4-Nitrophenyl phenyl sulfone: Contains a sulfone group instead of a sulfide.
4-Nitrophenyl phenyl sulfoxide: Contains a sulfoxide group instead of a sulfide.
Uniqueness: 4-Nitrophenyl phenyl sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its oxygen-containing analogs. The sulfur atom allows for different reactivity patterns, particularly in S-arylation reactions .
Properties
IUPAC Name |
1-nitro-4-phenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCBYBQJVXVVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241784 | |
Record name | 4-Nitrodiphenyl thioether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-97-6 | |
Record name | 4-Nitrophenyl phenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrodiphenyl thioether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl phenyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrodiphenyl thioether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl phenyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitrodiphenyl thioether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6UNS7FMA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.